Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Alkylation: The oxadiazole ring is then alkylated with 2-methylallyl bromide in the presence of a base such as potassium carbonate.
Piperidine ring formation: The intermediate is then reacted with piperidine and tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its ability to cross the blood-brain barrier.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the oxadiazole ring.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
Structural Complexity: The combination of the oxadiazole ring, thioether group, and piperidine ring makes it unique.
Properties
Molecular Formula |
C16H25N3O3S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3S/c1-11(2)10-23-14-18-17-13(21-14)12-6-8-19(9-7-12)15(20)22-16(3,4)5/h12H,1,6-10H2,2-5H3 |
InChI Key |
KRRHDMZYCKZWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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